3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is known for its unique structure, which includes methoxy groups and a prenylated side chain attached to a benzaldehyde core. It is also referred to as isopentenyloxysyringaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, a common method involves the use of potassium hydroxide in an ethanolic solution, followed by stirring at room temperature for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the methoxy and prenylated groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxybenzaldehyde: Lacks the prenylated side chain.
3,4-Dimethoxybenzaldehyde: Lacks the methoxy group at the 5-position and the prenylated side chain.
Syringaldehyde: Contains a hydroxyl group instead of the prenylated side chain.
Uniqueness
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is unique due to its combination of methoxy groups and a prenylated side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74474-51-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O4/c1-10(2)5-6-18-14-12(16-3)7-11(9-15)8-13(14)17-4/h5,7-9H,6H2,1-4H3 |
InChI Key |
RUHPVABIDKCXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1OC)C=O)OC)C |
Origin of Product |
United States |
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